4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline
Overview
Description
4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline is an organic compound that features a pyrrole ring substituted with two methyl groups and an aniline moiety
Mechanism of Action
Target of Action
The compound 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline primarily targets the Enoyl ACP Reductase and Dihydrofolate Reductase (DHFR) enzymes . These enzymes play a crucial role in bacterial growth and replication, making them ideal targets for antibacterial and antitubercular agents .
Mode of Action
This compound interacts with its targets through binding interactions at the active sites of both the DHFR and Enoyl ACP Reductase enzymes . This interaction inhibits the normal function of these enzymes, thereby disrupting the bacterial growth and replication processes .
Biochemical Pathways
The action of this compound affects the biochemical pathways associated with the DHFR and Enoyl ACP Reductase enzymes . The inhibition of these enzymes disrupts the synthesis of essential components required for bacterial growth and replication, leading to the death of the bacteria .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely bbb permeant . It is also predicted to be a CYP1A2 inhibitor .
Result of Action
The result of the action of this compound is the inhibition of bacterial growth and replication . This is achieved through the disruption of essential biochemical pathways in the bacteria, leading to their death . In addition, the compound has been found to increase monoclonal antibody production in Chinese hamster ovary cell cultures .
Biochemical Analysis
Biochemical Properties
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylaniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of dihydrofolate reductase and enoyl ACP reductase enzymes . These interactions suggest that this compound could be a potential candidate for antibacterial and antitubercular therapies.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, studies have shown that it can improve monoclonal antibody production in Chinese hamster ovary cell cultures by increasing cell-specific glucose uptake and intracellular adenosine triphosphate levels . This indicates its potential utility in biopharmaceutical manufacturing.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites of dihydrofolate reductase and enoyl ACP reductase . Additionally, it influences gene expression by modulating transcription factors and other regulatory proteins, thereby altering cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound has shown stability under various conditions, but its degradation products can influence long-term cellular function. Studies have indicated that prolonged exposure to this compound can lead to sustained changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as dihydrofolate reductase and enoyl ACP reductase, affecting metabolic flux and metabolite levels . These interactions suggest that the compound could influence broader metabolic networks, potentially impacting cellular energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization to target sites, where it can exert its biochemical effects . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its intended biomolecular targets, thereby enhancing its efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline typically involves the reaction of 2,5-dimethylpyrrole with 3-methylaniline under specific conditions. One common method involves the use of a catalytic ruthenium complex and an alkali metal base to facilitate the reaction . The reaction is carried out in ethanol under reflux conditions for several hours, with glacial acetic acid added to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the pyrrole ring.
Substitution: Electrophilic substitution reactions can occur at the aniline moiety, with reagents such as bromine or nitric acid, leading to halogenated or nitrated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Bromine in acetic acid for bromination; nitric acid for nitration.
Major Products Formed
Oxidation: Pyrrole derivatives with oxidized functional groups.
Reduction: Hydrogenated pyrrole derivatives.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Explored for its antibacterial and antitubercular properties.
Industry: Utilized in the production of dyes, pigments, and other materials due to its unique chemical structure.
Comparison with Similar Compounds
Similar Compounds
2,5-dimethylpyrrole: A simpler pyrrole derivative with similar structural features.
3-methylaniline: An aniline derivative with a methyl group at the meta position.
4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: A related compound with additional functional groups that enhance its biological activity.
Uniqueness
4-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methylaniline is unique due to its combination of a pyrrole ring and an aniline moiety, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-3-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2/c1-9-8-12(14)6-7-13(9)15-10(2)4-5-11(15)3/h4-8H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXJDTOMMNRYAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=C(C=C(C=C2)N)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00349522 | |
Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
797806-96-3 | |
Record name | 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00349522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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